Ovothiol A

Catalog No.
S538326
CAS No.
108418-13-9
M.F
C7H11N3O2S
M. Wt
201.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ovothiol A

CAS Number

108418-13-9

Product Name

Ovothiol A

IUPAC Name

(2S)-2-amino-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C7H11N3O2S/c1-10-3-9-6(13)5(10)2-4(8)7(11)12/h3-4,13H,2,8H2,1H3,(H,11,12)/t4-/m0/s1

InChI Key

XWKKYVJREGXHFO-BYPYZUCNSA-N

SMILES

CN1C=NC(=C1CC(C(=O)O)N)S

Solubility

Soluble in DMSO

Synonyms

1-N-methyl-4-mercaptohistidine, ovothiol A, U23

Canonical SMILES

CN1C=NC(=C1CC(C(=O)O)N)S

Isomeric SMILES

CN1C=NC(=C1C[C@@H](C(=O)O)N)S

Description

The exact mass of the compound Ovothiol A is 201.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Histidine - Methylhistidines - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ovothiol A, chemically known as (2S)-2-amino-3-(1-methyl-4-sulfanyl-1H-imidazol-5-yl)propanoic acid, is a naturally occurring compound predominantly found in marine organisms, particularly in the eggs of sea urchins. It belongs to a class of compounds known as thiohistidines and is characterized by its unique structure, which includes a thiol group attached to a histidine derivative. This compound has garnered attention due to its remarkable antioxidant properties, attributed to its low pKa value (approximately 1.0–1.4), which allows it to exist predominantly in the reactive thiolate form under physiological conditions .

, primarily involving its thiol group. It reacts with reactive oxygen species (ROS) and free radicals much faster than other natural thiols like glutathione. The oxidation of ovothiol A leads to the formation of its disulfide form, which is less active as a cofactor . The following key reactions are noted:

  • Oxidation Reaction: Ovothiol A reacts with hydrogen peroxide and other oxidants to form ovothiol disulfide.
    Ovothiol A+H2O2Ovothiol Disulfide\text{Ovothiol A}+\text{H}_2\text{O}_2\rightarrow \text{Ovothiol Disulfide}
  • Thiol/Disulfide Exchange: Ovothiol A can also engage in thiol/disulfide exchange reactions with glutathione, demonstrating its role in redox biology .

Ovothiol A exhibits significant biological activity, primarily as an antioxidant. Its mechanism involves neutralizing oxidative stress by scavenging free radicals and ROS. In biological systems, it works synergistically with glutathione, where ovothiol A neutralizes oxidants while glutathione maintains it in the reduced state. This interaction is crucial for cellular protection against oxidative damage . Additionally, ovothiol A has demonstrated anti-inflammatory properties in various studies, suggesting potential therapeutic applications in cardiovascular diseases and other conditions related to oxidative stress .

The synthesis of ovothiol A has been explored through various methods:

  • Natural Extraction: Initially isolated from sea urchin eggs using chromatographic techniques.
  • Chemical Synthesis: Recent advancements have led to more efficient synthetic routes using L-histidine as a starting material. This method involves:
    • Halogenation of protected L-histidine.
    • Substitution with thiophenol or other thiol sources via Ullmann reaction.
    • Deprotection steps to yield enantiopure ovothiol A .

This synthetic approach has proven to be cost-effective and time-efficient compared to earlier methods.

Ovothiol A's unique properties have led to various applications:

  • Antioxidant Supplement: Its potent antioxidant capability makes it a candidate for dietary supplements aimed at reducing oxidative stress.
  • Pharmaceutical Development: Given its biological activities, ovothiol A is being investigated for potential therapeutic roles in treating oxidative stress-related diseases.
  • Cosmetic Industry: Due to its skin-protective properties against oxidative damage, it may be utilized in skincare formulations .

Interaction studies have highlighted the cooperative behavior of ovothiol A with other antioxidants like glutathione. Research indicates that when ovothiol A enters cells in its disulfide form, it can be partially reduced by glutathione, allowing it to effectively react with ROS and enhance cellular antioxidant defenses . Furthermore, kinetic studies have shown that ovothiol A reacts significantly faster with oxidants compared to other thiols due to its unique structural features .

Several compounds share structural similarities with ovothiol A, yet each exhibits distinct properties and activities:

Compound NameStructure TypeAntioxidant ActivityUnique Features
GlutathioneTripeptideModerateMajor intracellular antioxidant; exists mainly in reduced form
CysteineAmino acidModeratePrecursor of glutathione; important for protein synthesis
ErgothioneineThiohistidineHighStrong antioxidant; protects cells from oxidative stress
ThioredoxinProteinHighRegulates redox state within cells; involved in various cellular processes

Ovothiol A stands out due to its exceptionally low pKa value and high reactivity towards oxidants, making it one of the most potent natural antioxidants discovered thus far . Its unique ability to exist predominantly in a reactive thiolate form under physiological conditions further distinguishes it from similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.8

Exact Mass

201.0572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ovothiol A

Dates

Modify: 2023-07-15
1: Castellano I, Di Tomo P, Di Pietro N, Mandatori D, Pipino C, Formoso G, Napolitano A, Palumbo A, Pandolfi A. Anti-Inflammatory Activity of Marine Ovothiol A in an In Vitro Model of Endothelial Dysfunction Induced by Hyperglycemia. Oxid Med Cell Longev. 2018 Apr 19;2018:2087373. doi: 10.1155/2018/2087373. eCollection 2018. PubMed PMID: 29849868; PubMed Central PMCID: PMC5932987.
2: Castellano I, Migliaccio O, D'Aniello S, Merlino A, Napolitano A, Palumbo A. Shedding light on ovothiol biosynthesis in marine metazoans. Sci Rep. 2016 Feb 26;6:21506. doi: 10.1038/srep21506. PubMed PMID: 26916575; PubMed Central PMCID: PMC4768315.
3: Mirzahosseini A, Orgován G, Tóth G, Hosztafi S, Noszál B. The complete microspeciation of ovothiol A disulfide: a hexabasic symmetric biomolecule. J Pharm Biomed Anal. 2015 Mar 25;107:209-16. doi: 10.1016/j.jpba.2014.12.029. Epub 2014 Dec 24. PubMed PMID: 25594898.
4: Russo GL, Russo M, Castellano I, Napolitano A, Palumbo A. Ovothiol isolated from sea urchin oocytes induces autophagy in the Hep-G2 cell line. Mar Drugs. 2014 Jul 7;12(7):4069-85. doi: 10.3390/md12074069. PubMed PMID: 25003791; PubMed Central PMCID: PMC4113815.
5: Trochine A, Creek DJ, Faral-Tello P, Barrett MP, Robello C. Benznidazole biotransformation and multiple targets in Trypanosoma cruzi revealed by metabolomics. PLoS Negl Trop Dis. 2014 May 22;8(5):e2844. doi: 10.1371/journal.pntd.0002844. eCollection 2014 May. PubMed PMID: 24853684; PubMed Central PMCID: PMC4031082.
6: Mirzahosseini A, Orgován G, Hosztafi S, Noszál B. The complete microspeciation of ovothiol A, the smallest octafarious antioxidant biomolecule. Anal Bioanal Chem. 2014 Apr;406(9-10):2377-87. doi: 10.1007/s00216-014-7631-0. Epub 2014 Feb 9. PubMed PMID: 24510213.
7: Mashabela GT, Seebeck FP. Substrate specificity of an oxygen dependent sulfoxide synthase in ovothiol biosynthesis. Chem Commun (Camb). 2013 Sep 11;49(70):7714-6. doi: 10.1039/c3cc42594k. PubMed PMID: 23877651.
8: Seebeck FP. Thiohistidine biosynthesis. Chimia (Aarau). 2013;67(5):333-6. doi: 10.2533/chimia.2013.333. PubMed PMID: 23863267.
9: Lam CF, Grkovic T, Pearce AN, Copp BR. Investigation of the electrophilic reactivity of the cytotoxic marine alkaloid discorhabdin B. Org Biomol Chem. 2012 Apr 21;10(15):3092-7. doi: 10.1039/c2ob07090a. Epub 2012 Mar 7. PubMed PMID: 22395232.
10: Krauth-Siegel RL, Leroux AE. Low-molecular-mass antioxidants in parasites. Antioxid Redox Signal. 2012 Aug 15;17(4):583-607. doi: 10.1089/ars.2011.4392. Epub 2012 Jan 30. Review. PubMed PMID: 22053812.
11: Edwards TE, Robinson BH, Sigurdsson ST. Identification of amino acids that promote specific and rigid TAR RNA-tat protein complex formation. Chem Biol. 2005 Mar;12(3):329-37. PubMed PMID: 15797217.
12: Ondarza RN, Iturbe A, Hernández E, Hurtado G. Low-molecular-mass thiol compounds from a free-living highly pathogenic amoeba, Naegleria fowleri. Biotechnol Appl Biochem. 2003 Apr;37(Pt 2):195-204. PubMed PMID: 12630909.
13: Vogt RN, Steenkamp DJ. The metabolism of S-nitrosothiols in the trypanosomatids: the role of ovothiol A and trypanothione. Biochem J. 2003 Apr 1;371(Pt 1):49-59. PubMed PMID: 12487629; PubMed Central PMCID: PMC1223258.
14: Ondarza RN, Iturbe A, Hernández E, Hurtado G. Thiol compounds from a free-living pathogenic opportunistic amoeba, Acanthamoeba polyphaga. Biotechnol Appl Biochem. 2002 Dec;36(Pt 3):195-204. PubMed PMID: 12452803.
15: Steenkamp DJ. Thiol metabolism of the trypanosomatids as potential drug targets. IUBMB Life. 2002 Apr-May;53(4-5):243-8. Review. PubMed PMID: 12121003.
16: Steenkamp DJ. Trypanosomal antioxidants and emerging aspects of redox regulation in the trypanosomatids. Antioxid Redox Signal. 2002 Feb;4(1):105-21. Review. PubMed PMID: 11970848.
17: Vogt RN, Spies HS, Steenkamp DJ. The biosynthesis of ovothiol A (N-methyl-4-mercaptohistidine). Identification of S-(4'-L-histidyl)-L-cysteine sulfoxide as an intermediate and the products of the sulfoxide lyase reaction. Eur J Biochem. 2001 Oct;268(20):5229-41. PubMed PMID: 11606184.
18: Ariyanayagam MR, Fairlamb AH. Ovothiol and trypanothione as antioxidants in trypanosomatids. Mol Biochem Parasitol. 2001 Jul;115(2):189-98. PubMed PMID: 11420105.
19: Mastri C, Thorborn DE, Davies AJ, Ariyanayagam MR, Hunter KJ. Polyamine and thiol metabolism in Trypanosoma granulosum: similarities with Trypanosoma cruzi. Biochem Biophys Res Commun. 2001 Apr 20;282(5):1177-82. PubMed PMID: 11302739.
20: Zoete V, Vezin H, Bailly F, Vergoten G, Catteau JP, Bernier JL. 4-Mercaptoimidazoles derived from the naturally occurring antioxidant ovothiols 2. Computational and experimental approach of the radical scavenging mechanism. Free Radic Res. 2000 Jun;32(6):525-33. PubMed PMID: 10798718.

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